1-Benzyl-4-cyclopropylpiperazine
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Overview
Description
1-Benzyl-4-cyclopropylpiperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of a benzyl group attached to one nitrogen atom and a cyclopropyl group attached to the other nitrogen atom of the piperazine ring
Preparation Methods
The synthesis of 1-Benzyl-4-cyclopropylpiperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-Benzyl-4-cyclopropylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or cyclopropyl groups are replaced by other functional groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-cyclopropylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other piperazine derivatives
Mechanism of Action
The mechanism of action of 1-Benzyl-4-cyclopropylpiperazine involves its interaction with specific molecular targets and pathways. It has been shown to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction increases the concentration of neurotransmitters like serotonin and dopamine in the extracellular fluid, leading to various physiological effects. The compound’s ability to inhibit acetylcholinesterase and butyrylcholinesterase also suggests its potential use in treating neurological disorders .
Comparison with Similar Compounds
1-Benzyl-4-cyclopropylpiperazine can be compared with other similar compounds, such as:
1-Cyclopropylpiperazine: Lacks the benzyl group and has different pharmacological properties.
Benzylpiperazine: Known for its stimulant properties and used recreationally.
1-Benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds are dual inhibitors of acetylcholinesterase and butyrylcholinesterase and are studied for their potential use in treating Alzheimer’s disease.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H20N2 |
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Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-benzyl-4-cyclopropylpiperazine |
InChI |
InChI=1S/C14H20N2/c1-2-4-13(5-3-1)12-15-8-10-16(11-9-15)14-6-7-14/h1-5,14H,6-12H2 |
InChI Key |
XFPUDSLGBYEEAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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